4-Hydroxymethyl-3-ethylphenylboronic acid pinacol ester

Übersicht

Beschreibung

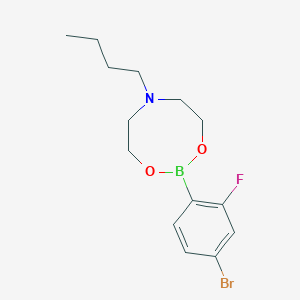

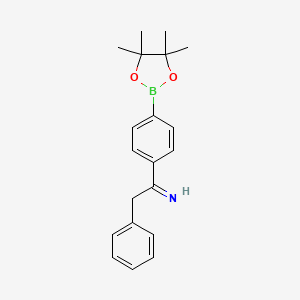

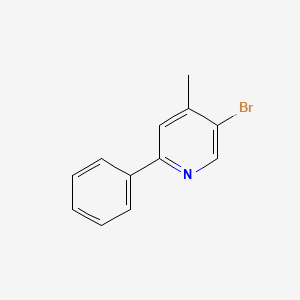

4-Hydroxymethyl-3-ethylphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121511-40-6 . It has a molecular weight of 262.16 and its IUPAC name is (2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23BO3/c1-6-11-9-13(8-7-12(11)10-17)16-18-14(2,3)15(4,5)19-16/h7-9,17H,6,10H2,1-5H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 4-Hydroxymethyl-3-ethylphenylboronic acid pinacol ester are not mentioned in the literature, pinacol boronic esters are known to be used in Suzuki coupling chemistry .It is typically stored at temperatures between 2-8°C . The compound is solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Catalytic Protodeboronation

This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Suzuki–Miyaura Coupling

The compound plays a significant role in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boron reagents, including this compound, have been developed with properties tailored for application under specific Suzuki–Miyaura coupling conditions .

Total Synthesis of Natural Products

The compound has been used in the total synthesis of natural products. For example, it was used in the total synthesis of the natural product fostriecin .

Drug Delivery Systems

The compound has been used to develop reactive oxygen species (ROS)-responsive drug delivery systems . For example, it was used to structurally modify hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) to encapsulate curcumin (CUR) in this drug delivery system .

Functionalizing Deboronation of Alkyl Boronic Esters

The compound is a valuable building block in organic synthesis . It is used in the functionalizing deboronation of alkyl boronic esters .

Conversion into a Broad Range of Functional Groups

The boron moiety in the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Safety and Hazards

Wirkmechanismus

Target of Action

Boronic esters, in general, are known to be used in various organic synthesis reactions, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound is likely to interact with its targets through a process known as borylation . In this process, the boronic ester moiety of the compound forms bonds with other organic compounds, facilitating the formation of new carbon-carbon bonds . This is a key step in many organic synthesis reactions, including the Suzuki-Miyaura cross-coupling .

Biochemical Pathways

In the context of organic synthesis, the compound is likely to be involved in the formation of new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions . This enables the creation of complex organic molecules, which can be used in various applications, including the development of pharmaceuticals and other chemical products.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of the reactions in which this compound is involved . Therefore, careful control of environmental conditions is necessary to ensure the optimal performance of this compound in organic synthesis reactions.

Eigenschaften

IUPAC Name |

[2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-6-11-9-13(8-7-12(11)10-17)16-18-14(2,3)15(4,5)19-16/h7-9,17H,6,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKVOHYVPVNJKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301147650 | |

| Record name | Benzenemethanol, 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301147650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxymethyl-3-ethylphenylboronic acid pinacol ester | |

CAS RN |

2121511-40-6 | |

| Record name | Benzenemethanol, 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301147650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4,7-difluorobenzo[d]thiazole](/img/structure/B6342726.png)

![tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6342732.png)

![Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 95%](/img/structure/B6342782.png)